![molecular formula C19H24N2O3S2 B2567092 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-40-6](/img/structure/B2567092.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Description
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as TAT, is a compound that has been synthesized and researched for its potential applications in scientific research.
Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antibacterial and antifungal effects .
- Thiazoles have shown anti-inflammatory activity . Investigating whether this compound exhibits similar effects could be valuable for drug development.
- Thiazole derivatives have been explored as potential antitumor agents . Investigate whether this compound exhibits cytotoxicity against cancer cell lines.
Antimicrobial Activity
Anti-Inflammatory Properties
Antitumor and Cytotoxic Effects
Enzyme Inhibition
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQCRKWHSEXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide |
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